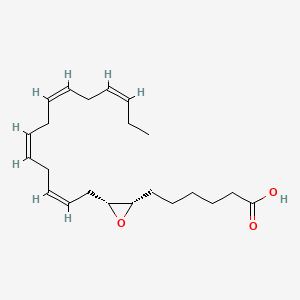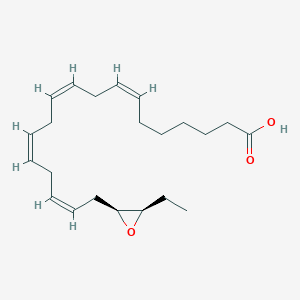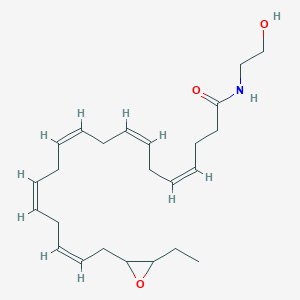![molecular formula C28H44O B3026327 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol CAS No. 1527467-07-7](/img/structure/B3026327.png)
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Overview
Description
The compound "20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol" is a synthetic steroid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar steroid structures and their synthesis, which can be extrapolated to understand the compound . Steroids are a class of organic compounds with a characteristic molecular structure consisting of four rings. They are important in biology, medicine, and chemistry due to their role as hormones and pharmaceutical agents .
Synthesis Analysis
The synthesis of steroid derivatives often involves complex organic reactions to introduce specific functional groups and stereochemistry. For example, asymmetric dihydroxylation and subsequent chromatographic separation were used to synthesize cholest-5-ene-3beta,20,22-triol, a compound related to steroid hormone formation . Similarly, the reduction of a keto steroid with dichloroaluminum deuteride was employed to prepare deuterated isotopomers of sterols . These methods indicate the level of precision and control required in the synthesis of steroid derivatives, which would also apply to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of steroids is crucial for their biological function. X-ray analysis has been used to determine the configuration of various steroid compounds . The molecular structure parameters, such as bond lengths and angles, are essential for understanding the three-dimensional conformation and reactivity of the steroid molecule . These analyses would be relevant for "this compound" to predict its biological activity and interactions.
Chemical Reactions Analysis
Steroid derivatives undergo a variety of chemical reactions. For instance, the introduction of a hydroxy group at a specific position can significantly alter the reactivity and biological activity of the steroid . The reactivity of the side chains and the presence of specific functional groups can lead to different reaction pathways and products . Understanding these reactions is key to manipulating the steroid structure for desired outcomes, such as the synthesis of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of steroids, such as solubility, melting point, and optical rotation, are influenced by their molecular structure. These properties are important for the practical handling of steroids in a laboratory setting and for their formulation in pharmaceutical applications . The specific properties of "this compound" would need to be determined experimentally to facilitate its use in research and potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Elucidation
- Intermediate for Sterol Studies : The synthesis of steroidal intermediates, like (20S)-[7,7,21,21-2H4]-3β-(tert-butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol, provides crucial standards for biomedical studies. These compounds aid in the detailed analysis and quantification of sterols within biological systems (Ciuffreda et al., 2003).
- Steroidal Tetrahydrooxazin-2-ones as Inhibitors : Research into the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones explores their potential as inhibitors of human 5α-reductase. Such studies are pivotal for developing treatments for conditions like benign prostatic hyperplasia and androgenetic alopecia (Wölfling et al., 2004).
- Cytotoxic Activities of Derivatives : The creation and characterization of 3β, 7α, 11α-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives, and their demonstrated cytotoxic activities against cancer cells, underscore the therapeutic potential of pregnane derivatives in oncology (Shan et al., 2009).
- Anti-dyslipidemic and Antioxidant Agents : Synthesis of new pregnane derivatives and their glycosides for anti-dyslipidemic and antioxidant agent evaluation reveals the scope of these compounds in managing dyslipidemia and oxidative stress-related disorders (Sethi et al., 2007).
Bioactive and Biophysical Studies
- Cholinesterase Inhibitory Potential : Novel steroidal alkaloids isolated from plants like Sarcococca saligna exhibit cholinesterase inhibitory activity. This highlights the potential of these compounds in treating neurodegenerative diseases through modulation of cholinesterase enzymes (Atta-ur-rahman et al., 2004).
- Fluorescent and Alkyne-Labeled Derivatives : The synthesis of 20-hydroxycholesterol-like compounds with fluorescent and Raman-sensitive labels opens new avenues for studying sterol-protein interactions and cellular sterol trafficking (Faletrov et al., 2019).
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZLWCQDNDNNE-ZRUUVFCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B3026244.png)
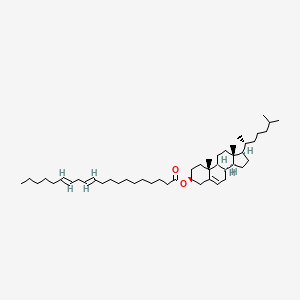

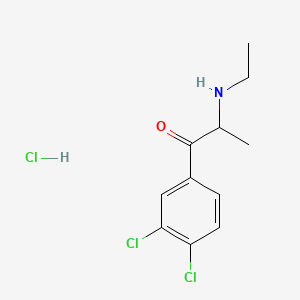

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)
